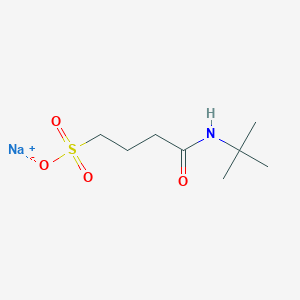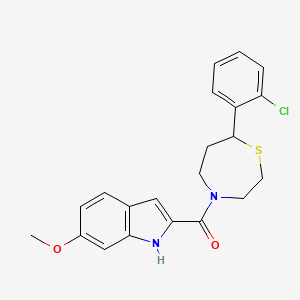
(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone is a complex organic molecule that features a thiazepane ring, a chlorophenyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone typically involves multi-step organic synthesis. One common route starts with the preparation of the thiazepane ring, which can be synthesized through a cyclization reaction involving a suitable diamine and a thiocarbonyl compound. The chlorophenyl group is introduced via a substitution reaction, and the indole moiety is attached through a condensation reaction with an appropriate indole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl group results in the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone is studied for its potential biological activity. It may interact with specific proteins or enzymes, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure may confer specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its versatility makes it a valuable tool in industrial chemistry.
Mechanism of Action
The mechanism of action of (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone involves its interaction with specific molecular targets. The indole moiety may interact with certain receptors or enzymes, while the thiazepane ring and chlorophenyl group contribute to the compound’s overall biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(6-hydroxy-1H-indol-2-yl)methanone: This compound differs by having a hydroxy group instead of a methoxy group on the indole moiety.
(7-(2-bromophenyl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone: This compound has a bromophenyl group instead of a chlorophenyl group.
(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(5-methoxy-1H-indol-2-yl)methanone: This compound has the methoxy group on the 5-position of the indole moiety instead of the 6-position.
Uniqueness
The uniqueness of (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone lies in its specific combination of functional groups and structural features. The presence of the thiazepane ring, chlorophenyl group, and methoxy-substituted indole moiety provides a distinct set of chemical and biological properties that can be exploited in various research and industrial applications.
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(6-methoxy-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c1-26-15-7-6-14-12-19(23-18(14)13-15)21(25)24-9-8-20(27-11-10-24)16-4-2-3-5-17(16)22/h2-7,12-13,20,23H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSOFDIESFKSPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(SCC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2817173.png)
![(1R)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2817175.png)
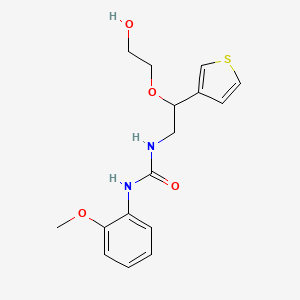
![3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2817177.png)
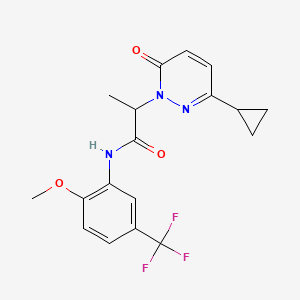
![3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2817182.png)
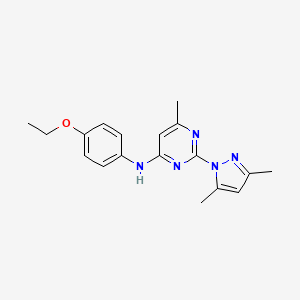
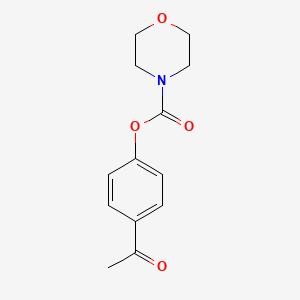
![1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2817188.png)
![N-[(3-methoxyphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2817190.png)
![2-{[1-(4-Methoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2817191.png)
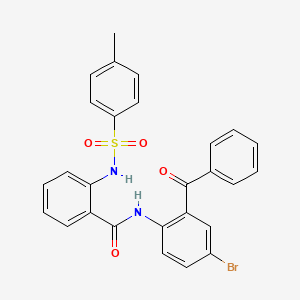
![N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2817194.png)
